methyl 2-{[(1-butyl-3-octyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate
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Overview
Description
Methyl 2-{[(1-butyl-3-octyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines elements of pyrimidine and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-butyl-3-octyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the thiophene moiety. Key steps include:
Formation of the Pyrimidine Core: This involves the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Thiophene Moiety: This step often involves the use of thiophene carboxylic acid derivatives, which are coupled with the pyrimidine core using coupling reagents like EDCI or DCC.
Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-butyl-3-octyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, under conditions specific to the type of substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[(1-butyl-3-octyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-{[(1-butyl-3-octyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methylisothiazolinone: An antimicrobial compound with a similar structural motif.
Chloromethylisothiazolinone: Another antimicrobial agent with related chemical properties.
Benzisothiazolinone: Used as a preservative with a similar mechanism of action.
Uniqueness
Methyl 2-{[(1-butyl-3-octyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-3-thiophenecarboxylate is unique due to its specific combination of pyrimidine and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H33N3O5S |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
methyl 2-[(E)-(1-butyl-4-hydroxy-3-octyl-2,6-dioxopyrimidin-5-yl)methylideneamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H33N3O5S/c1-4-6-8-9-10-11-14-26-21(28)18(20(27)25(23(26)30)13-7-5-2)16-24-19-17(12-15-32-19)22(29)31-3/h12,15-16,28H,4-11,13-14H2,1-3H3/b24-16+ |
InChI Key |
UJOZOVUCUGWMPX-LFVJCYFKSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=C(C(=O)N(C1=O)CCCC)/C=N/C2=C(C=CS2)C(=O)OC)O |
Canonical SMILES |
CCCCCCCCN1C(=C(C(=O)N(C1=O)CCCC)C=NC2=C(C=CS2)C(=O)OC)O |
Origin of Product |
United States |
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